rac Darifenacin-d4

Description

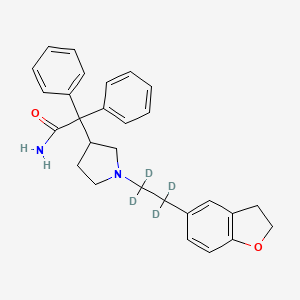

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGBXQDTNZMWGS-MIMPEXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675656 | |

| Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189701-43-6 | |

| Record name | 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthesis of rac-Darifenacin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for rac-Darifenacin-d4, a deuterated analog of the muscarinic M3 receptor antagonist, Darifenacin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a standard in bioanalytical assays.

Chemical Properties of rac-Darifenacin-d4

rac-Darifenacin-d4 is a stable isotope-labeled version of Darifenacin, where four hydrogen atoms on the ethyl linker have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Darifenacin in biological matrices. The key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | rac-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α,α-diphenyl-3-pyrrolidineacetamide |

| Synonyms | rac-Enablex-d4, rac-Emselex-d4 |

| CAS Number | 1189701-43-6 |

| Molecular Formula | C₂₈H₂₆D₄N₂O₂ |

| Molecular Weight | Approximately 430.57 g/mol |

| Appearance | Off-White Solid |

| Melting Point | 104-109°C |

| Solubility | Soluble in Chloroform, Methanol |

| Unlabeled CAS No. | 133033-93-9 |

Synthesis of rac-Darifenacin-d4

The synthesis of rac-Darifenacin-d4 is achieved through a convergent synthetic strategy. This approach involves the separate synthesis of two key intermediates: the deuterated side chain, 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A) , and the racemic core, (±)-α,α-diphenyl-3-pyrrolidineacetamide (Intermediate B) . These intermediates are then coupled in the final step to yield the target molecule.

Experimental Protocols

1. Synthesis of Intermediate A: 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran

This synthesis is a three-step process starting from 2-(2,3-dihydro-5-benzofuranyl)acetic acid.

-

Step 1: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride

-

Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)acetic acid in an inert solvent such as dichloromethane or toluene, add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

-

-

Step 2: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4

-

Methodology: The crude 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride is dissolved in a dry aprotic solvent like anhydrous tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD₄) in THF is added dropwise with stirring. The reaction is allowed to proceed at low temperature and then warmed to room temperature. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4.

-

-

Step 3: Synthesis of 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran

-

Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4 in a suitable solvent like carbon tetrachloride or dichloromethane, phosphorus tribromide (PBr₃) is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran.

-

2. Synthesis of Intermediate B: (±)-α,α-diphenyl-3-pyrrolidineacetamide

-

Methodology: A solution of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 90% sulfuric acid is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 20 hours). The reaction mixture is then cooled and poured over ice. The acidic solution is carefully basified with a strong base such as 50% sodium hydroxide, keeping the temperature low. The aqueous mixture is extracted with an organic solvent like chloroform. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by crystallization from a suitable solvent system (e.g., ethyl acetate-ethanol) to yield (±)-α,α-diphenyl-3-pyrrolidineacetamide.

3. Final Convergent Synthesis of rac-Darifenacin-d4

-

Methodology: (±)-α,α-Diphenyl-3-pyrrolidineacetamide (Intermediate B) and 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A) are dissolved in an appropriate solvent such as acetonitrile or dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture. The reaction is stirred at an elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated. The crude rac-Darifenacin-d4 is then purified by column chromatography on silica gel to afford the final product.

Mechanism of Action of Darifenacin

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, leading to its contraction and subsequent urination.[3] By competitively blocking these M3 receptors, Darifenacin reduces the frequency and urgency of these contractions, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder.[2][3]

This technical guide provides a foundational understanding of the chemical properties and a viable synthetic route for rac-Darifenacin-d4. Researchers are encouraged to consult the primary literature for further details and to optimize the described experimental conditions as necessary for their specific applications.

References

The Strategic Application of Deuterium-Labeled Darifenacin in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled darifenacin in the context of drug metabolism and pharmacokinetic (DMPK) studies. Darifenacin (marketed as Enablex®) is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Understanding its metabolic fate is crucial for optimizing its therapeutic use and avoiding potential drug-drug interactions. Deuterium labeling serves as a powerful tool in this endeavor, primarily by leveraging the kinetic isotope effect and providing a robust internal standard for analytical quantification.

Core Principles of Deuterium Labeling in Drug Metabolism

The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a subtle yet powerful modification in medicinal chemistry. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , where the rate of reactions involving the cleavage of a C-D bond can be significantly slower than that of a C-H bond.[2][3]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve C-H bond cleavage as a rate-determining step.[4] By strategically placing deuterium at metabolically vulnerable positions, researchers can achieve several objectives:

-

Slowed Metabolism: The KIE can decrease the rate of metabolic conversion, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure.[5]

-

Metabolic Switching: Hindering metabolism at one site may redirect it to other sites on the molecule, a phenomenon known as "metabolic switching."[3]

-

Reduced Toxic Metabolites: If a specific metabolic pathway produces a toxic metabolite, deuteration can slow its formation, enhancing the drug's safety profile.

-

Analytical Internal Standards: Deuterated compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They are chemically identical to the analyte, so they co-elute and have similar ionization efficiencies, but are distinguishable by their higher mass. This allows for precise correction of sample loss during preparation and instrumental variability.[6]

The Metabolic Landscape of Darifenacin

Darifenacin is extensively metabolized in the liver, with less than 3% of the unchanged drug excreted in urine and feces.[7] This metabolism is primarily mediated by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4 .[7][8][9] The metabolism of darifenacin is subject to genetic polymorphism, as individuals who are poor metabolizers via CYP2D6 will rely more heavily on the CYP3A4 pathway.[8]

The three principal metabolic routes identified for darifenacin across all species studied are:[7][8][10]

-

Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring.

-

Dihydrobenzofuran Ring Opening: Oxidative cleavage of the furan ring.

-

N-dealkylation: Removal of the ethyl-dihydrobenzofuran group from the pyrrolidine nitrogen.

The initial products of these pathways are the major circulating metabolites, though they are not considered to contribute significantly to the overall clinical effect of the drug.[8]

Quantitative Data: Pharmacokinetics and Enzyme Inhibition

While specific studies directly comparing the pharmacokinetics of deuterated versus non-deuterated darifenacin are not publicly available, the established data for darifenacin provide a baseline for any such future comparative studies. The primary application of existing deuterated darifenacin analogues, such as Darifenacin-d4 and Darifenacin-d5, is as internal standards for precise quantification.

Table 1: Pharmacokinetic Parameters of Darifenacin (Prolonged-Release Formulation)

| Parameter | Value | Species | Citation(s) |

|---|---|---|---|

| Bioavailability | 15.4% (7.5 mg dose), 18.6% (15 mg dose) | Human | [7][11] |

| Terminal Half-Life (t½) | 13 - 19 hours | Human | [1][9] |

| Time to Peak (Tmax) | ~7 hours | Human | [7][11] |

| Plasma Protein Binding | ~98% (primarily to α1-acid-glycoprotein) | Human | [7][8] |

| Volume of Distribution (Vss) | ~163 L | Human | [8] |

| Plasma Clearance | 36 - 52 L/h (from IV administration) | Human |[7][11] |

Table 2: In Vitro Inhibition Data for Darifenacin

| Enzyme | Inhibition Parameter | Value | Notes | Citation(s) |

|---|---|---|---|---|

| CYP2D6 | Kᵢ (Reversible Inhibition) | 0.72 µM | Darifenacin shows potential for in vivo drug-drug interactions by inhibiting CYP2D6. | [7] |

| CYP3A4 | - | No direct inhibition observed at clinically relevant concentrations. | - | [12] |

| CYP1A2, 2B6, 2C8, 2C9, 2C19 | - | No direct inhibition observed. | - |[12] |

Experimental Methodologies

Hypothetical Synthesis of Deuterium-Labeled Darifenacin

While a specific published synthesis for deuterium-labeled darifenacin is not available, a representative protocol can be hypothesized based on known darifenacin synthesis routes. A common strategy involves using a deuterated starting material. For example, to introduce deuterium on the ethyl linker, one could use a deuterated 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Representative Protocol:

-

Preparation of Deuterated Precursor: Synthesize 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran using appropriate deuterated reagents (e.g., lithium aluminum deuteride for reduction).

-

N-Alkylation Reaction: In a suitable solvent such as acetonitrile, combine (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with the deuterated 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran.

-

Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate, to the reaction mixture to act as a proton scavenger.

-

Reaction Conditions: Heat the mixture under reflux for a sufficient period (e.g., 12-24 hours) to drive the alkylation to completion. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure deuterated darifenacin base.

-

Salt Formation: For pharmaceutical use, dissolve the purified base in a suitable solvent like acetone and treat with hydrobromic acid to precipitate the darifenacin-[d4] hydrobromide salt.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability of a compound (e.g., darifenacin vs. deuterated darifenacin) by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).

Materials:

-

Test compounds (Darifenacin and Deuterium-Labeled Darifenacin)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN) containing an internal standard (e.g., a different deuterated analogue or structurally similar compound) for quenching and protein precipitation.

-

96-well plates, incubator, centrifuge, LC-MS/MS system.

Procedure:

-

Prepare Master Mix: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Add the master mix to wells of a 96-well plate. Add the test compound (typically at a final concentration of 1 µM) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of HLMs (e.g., to a final protein concentration of 0.5 mg/mL).

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample represents 100% of the initial compound.

-

Protein Precipitation: After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Mandatory Visualizations

The following diagrams illustrate the metabolic pathways of darifenacin and a typical experimental workflow for its metabolic analysis.

Conclusion

Darifenacin undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 through hydroxylation, ring opening, and N-dealkylation. While the "deuterium switch" strategy to improve its pharmacokinetic profile has not been reported in public literature, deuterium-labeled darifenacin remains an indispensable tool for metabolic research. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the accuracy and precision required for robust pharmacokinetic and drug metabolism studies. The experimental protocols and metabolic pathways detailed in this guide provide a foundational framework for researchers utilizing both darifenacin and its deuterated analogues in drug development.

References

- 1. login.medscape.com [login.medscape.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioscientia.de [bioscientia.de]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 6. nuvisan.com [nuvisan.com]

- 7. Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. xenotech.com [xenotech.com]

The Role of Darifenacin-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of darifenacin and the critical role of its deuterated analog, darifenacin-d4, as an internal standard in bioanalytical method development. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid in the precise and accurate quantification of darifenacin in biological matrices.

The Therapeutic Agent: Darifenacin's Mechanism of Action

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2] These receptors are predominantly responsible for mediating the contraction of the smooth muscle of the urinary bladder.[3] In patients with an overactive bladder, darifenacin works by blocking the action of acetylcholine on these M3 receptors, leading to muscle relaxation and a subsequent reduction in the urgency and frequency of urination.[3] Its selectivity for the M3 receptor subtype is a key characteristic, potentially offering a favorable clinical profile.[1][2][4]

The signaling pathway initiated by acetylcholine binding to the M3 receptor involves phosphoinositide hydrolysis, which ultimately leads to muscle contraction.[5] Darifenacin, by competitively inhibiting this initial binding, effectively disrupts this signaling cascade.

Figure 1: Darifenacin's M3 Receptor Antagonism

The Internal Standard: The Role of Darifenacin-d4

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving accuracy and precision. A deuterated internal standard, such as darifenacin-d4, is considered the gold standard. In darifenacin-d4, four hydrogen atoms have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to differentiate it from the native darifenacin, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior compensate for variability in extraction recovery, matrix effects, and instrument response.

The overarching principle is that any loss or variation experienced by the analyte (darifenacin) during the analytical process will be mirrored by the internal standard (darifenacin-d4). By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved.

Figure 2: Logic of Using a Deuterated Internal Standard

Quantitative Data Summary

The following tables summarize the quantitative data from validated bioanalytical methods for the determination of darifenacin using darifenacin-d4 as an internal standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Darifenacin | 427.3 | 147.3 | Positive ESI | [6] |

| Darifenacin-d4 | 431.4 | 151.2 | Positive ESI | [6] |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Human Plasma | Rat Plasma |

| Reference | Singh et al. (2013)[7] | Karavadi & Challa (2012)[6] |

| Calibration Curve Range | 0.025 - 10.384 ng/mL | 10.00 - 20,000.00 pg/mL |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL | 10.00 pg/mL |

| Intra-day Precision (%RSD) | 0.84 - 2.69% | Not explicitly stated |

| Inter-day Precision (%RSD) | 2.01 - 7.47% | Not explicitly stated |

| Intra-day Accuracy (%) | 94.79 - 108.00% | Not explicitly stated |

| Inter-day Accuracy (%) | 94.63 - 102.61% | Not explicitly stated |

| Mean Recovery of Darifenacin | 98.067% | Not explicitly stated |

| Mean Recovery of Darifenacin-d4 | 93.321% | Not explicitly stated |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the quantification of darifenacin in plasma using darifenacin-d4 as an internal standard.

Stock Solution Preparation

-

Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve the appropriate amount of darifenacin hydrobromide in methanol.[7]

-

Darifenacin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve the appropriate amount of darifenacin-d4 hydrobromide in methanol.[7]

-

Working Solutions: Prepare further dilutions from the stock solutions using a diluent solution (e.g., methanol:water, 50:50, v/v) to create calibration curve standards and quality control samples.[7]

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: To a labeled polypropylene tube, add 400 µL of the plasma sample (blank, standard, QC, or unknown).[7]

-

Internal Standard Spiking: Add 50 µL of the darifenacin-d4 working solution to each tube and vortex.[7]

-

Extraction: Add 2.0 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v) to each tube.[7]

-

Vortexing: Vortex the samples for 10 minutes.[7]

-

Centrifugation: Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.[7]

-

Supernatant Transfer: Transfer the supernatant to a clean tube.[7]

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[7]

-

Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[7]

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Figure 3: Bioanalytical Sample Preparation Workflow

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These should be optimized for the specific instrumentation used.

Table 3: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition | Reference |

| LC Column | CC 150 x 4.6 NUCLEOSIL 100-5 NH2 | [7] |

| Mobile Phase | Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v) | [7] |

| Flow Rate | 1.0 mL/min | [6] |

| Injection Volume | Not specified | |

| Ionization Source | Turbo Ion Spray (Electrospray Ionization) | [7] |

| Polarity | Positive | [6][7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7] |

Conclusion

Darifenacin-d4 serves as an exemplary internal standard for the bioanalysis of darifenacin. Its near-identical chemical behavior to the parent drug ensures that it effectively tracks and compensates for analytical variability throughout the sample preparation and analysis process. The use of darifenacin-d4 in conjunction with a validated LC-MS/MS method, as detailed in this guide, enables researchers and drug development professionals to achieve the high levels of accuracy, precision, and robustness required for pharmacokinetic studies and other applications demanding reliable quantitative data. The detailed protocols and summarized data herein provide a solid foundation for the implementation of such methods in a laboratory setting.

References

- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darifenacin Hydrobromide | C28H31BrN2O2 | CID 444030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. itmedicalteam.pl [itmedicalteam.pl]

A Technical Guide to the Physical and Chemical Characteristics of rac Darifenacin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of racemic Darifenacin-d4, a deuterated analog of the selective M3 muscarinic acetylcholine receptor antagonist, Darifenacin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Chemical and Physical Properties

rac Darifenacin-d4 is a stable isotope-labeled compound primarily utilized as an internal standard in pharmacokinetic and metabolic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise quantification of Darifenacin in complex biological matrices.[1]

Structural and General Information

| Property | Value | Source |

| IUPAC Name | 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide | [2] |

| Synonyms | (±)-Darifenacin-d4, rac-UK-88525-d4 | [2] |

| CAS Number | 1189701-43-6 | [3] |

| Molecular Formula | C₂₈H₂₆D₄N₂O₂ | [4] |

| Molecular Weight | 430.57 g/mol | [4] |

| Appearance | White to Off-White Solid | [3] |

| Racemic Nature | Contains an equal mixture of (R) and (S) enantiomers. |

Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 104-109 °C | ||

| Solubility | Soluble in Chloroform and Methanol. | Qualitative description. | [3] |

| The hydrobromide salt of the unlabeled Darifenacin is soluble in ethanol (~0.3 mg/ml), DMSO (~2 mg/ml), and dimethyl formamide (~3 mg/ml). It is sparingly soluble in aqueous buffers. | This data for the non-deuterated hydrobromide salt can serve as an estimate. | [5] | |

| Isotopic Purity | >95% | A specific value from a Certificate of Analysis is recommended for quantitative applications. |

Mechanism of Action and Signaling Pathway

Darifenacin, the non-deuterated counterpart of this compound, is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. These receptors are primarily responsible for mediating the contraction of the urinary bladder's detrusor muscle. By blocking the action of acetylcholine at these receptors, Darifenacin leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency and frequency.

The signaling pathway initiated by acetylcholine binding to the M3 receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction. Darifenacin competitively inhibits the initial step of this cascade.

Caption: Darifenacin's inhibitory effect on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The characterization and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed protocols are often optimized within individual laboratories, the following sections outline the general methodologies.

Synthesis Workflow

The synthesis of this compound typically involves the introduction of deuterium atoms at the ethyl group attached to the pyrrolidine ring of a suitable precursor, followed by coupling with the diphenylacetamide moiety. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for this compound.

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). The general procedure is as follows:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

LC Separation: The sample is injected into an LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used.

-

MS Analysis: The eluent from the LC is introduced into the mass spectrometer. High-resolution mass spectra are acquired over the m/z range corresponding to the unlabeled (d0) and all deuterated (d1-d4) forms of Darifenacin.

-

Data Analysis: The peak areas for each isotopic species (M, M+1, M+2, M+3, M+4) are integrated. The isotopic distribution is then calculated, and the percentage of the d4 species relative to the sum of all isotopic species determines the isotopic purity. Corrections for the natural abundance of ¹³C should be applied for accurate determination.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is compared to that of unlabeled Darifenacin. The signals corresponding to the protons on the ethyl group should be significantly reduced or absent in the spectrum of the deuterated compound, confirming the position of the deuterium labels.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful deuteration.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used for structural confirmation. The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of Darifenacin in biological samples. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency allow for the correction of variations in sample processing and instrument response, leading to highly accurate and precise quantification.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical method development for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Caption: Logical relationship of using this compound as an internal standard.

References

A Technical Guide to the Commercial Availability and Suppliers of Darifenacin-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Darifenacin-d4, a critical internal standard for bioanalytical studies. This document details available suppliers, product specifications, and relevant experimental protocols to assist researchers in sourcing and utilizing this compound effectively.

Commercial Availability and Suppliers

Darifenacin-d4 is available from several specialized chemical suppliers. The following tables summarize the product offerings based on publicly available information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Table 1: Darifenacin-d4 Supplier Information

| Supplier | Product Name | CAS Number | Molecular Formula | Notes |

| Simson Pharma Limited | Darifenacin-D4 | 1189701-43-6 | Not Specified | Accompanied by a Certificate of Analysis.[1] |

| Clinivex | (R)-Darifenacin-d4 | 1261734-81-9 | Not Specified | Intended for laboratory use only.[2] |

| Clinivex | rac Darifenacin-d4 | 1189701-43-6 | Not Specified | |

| Sussex Research Laboratories Inc. | Darifenacin-d4.HCl | N/A (non-d: 133099-04-4) | C28H26D4N2O2.HCl | [3] |

| MedChemExpress | Darifenacin-d4 (UK-88525-d4) | Not Specified | Not Specified | Deuterium labeled Darifenacin. |

| BOC Sciences | rac Darifenacin-[d4] | 1189701-43-6 | Not Specified | Labeled rac-isomer of Darifenacin.[] |

| Veeprho | rac-Darifenacin-D4 | 1189701-43-6 | Not Specified | [5] |

| Veeprho | Darifenacin-D4 | 1095598-84-7 | Not Specified | [5] |

Table 2: Product Specifications of Darifenacin-d4

| Supplier | Form | Purity | Isotopic Enrichment | Storage |

| Sussex Research Laboratories Inc. | HCl salt | >95% (HPLC)[3] | >95%[3] | -20°C[3] |

| MedChemExpress | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Darifenacin-d4 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Darifenacin in biological matrices. Below are detailed methodologies adapted from published research.

Bioanalytical Method for Darifenacin in Human Plasma by LC-MS/MS

This protocol is based on a method for the determination of Darifenacin in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction) [6]

-

Pipette 400 µL of human plasma into a pre-labeled vial.

-

Add 50 µL of Darifenacin-d4 internal standard solution (2500.000 ng/mL).

-

Vortex the sample.

-

Perform liquid-liquid extraction using a mixture of Diethylether: Dichloromethane (80:20, v/v).

b. Chromatographic Conditions [6]

-

LC System: API 3000 LC-MS/MS

-

Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2

-

Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)

-

Flow Rate: Not specified

-

Injection Volume: Not specified

-

Retention Time: Darifenacin: ~0.74 min; Darifenacin-d4: ~0.75 min[6]

c. Mass Spectrometric Conditions [6]

-

Interface: Turbo ion spray

-

Ionization Mode: Positive ion mode (ESI)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Cell Exit Potential (CXP): 10.00 V

-

Entrance Potential (EP): 10.00 V

d. Calibration and Quantification

-

Prepare a series of calibration curve standards by spiking known concentrations of Darifenacin into blank plasma.[6]

-

The validated concentration range for this method was 0.025 - 10.384 ng/mL.[6]

LC-MS/MS Method for Darifenacin in Rat Plasma

This protocol is adapted from a pharmacokinetic study in rats.

a. Sample Preparation (Liquid-Liquid Extraction)

-

Use 100 µL of rat plasma.

-

Details of the extraction solvent were not specified in the provided abstract.

b. Chromatographic Conditions

-

Column: Zorbax, SB C18, (dimensions not fully specified), 3.5 µm particle size

-

Mobile Phase: 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v)

-

Flow Rate: 1.0 mL/min

-

Retention Time: Approximately 1.3 min for both Darifenacin and Darifenacin-d4

c. Mass Spectrometric Conditions

-

Ionization Mode: Positive ion mode (Electrospray ionization)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Parent → Product Ion Transitions:

-

Darifenacin: m/z 427.3 → 147.3

-

Darifenacin-d4: m/z 431.4 → 151.2

-

-

Source Temperature: 600°C

-

Nebulizer Gas: 30 (units not specified)

d. Calibration and Quantification

-

The method was validated over a concentration range of 10.00–20000.00 pg/mL for Darifenacin.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the understanding of the supply chain and experimental use of Darifenacin-d4, the following diagrams have been generated.

Caption: Supply Chain for Darifenacin-d4.

References

Darifenacin-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Darifenacin-d4

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of isotopically labeled compounds like Darifenacin-d4 is critical for ensuring experimental accuracy and preserving material integrity. This guide provides a comprehensive overview of the available data on the stability and storage of Darifenacin-d4, supplemented with information from its non-deuterated analogue, Darifenacin hydrobromide.

Overview of Darifenacin-d4

Darifenacin-d4 is a deuterated form of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of Darifenacin in biological samples. Its chemical stability is a key parameter for its use in such assays.

Recommended Storage Conditions

The appropriate storage of Darifenacin-d4 is crucial to prevent degradation and maintain its isotopic and chemical purity.

Table 1: Recommended Storage and Shipping Conditions for Darifenacin-d4

| Condition | Temperature | Additional Notes |

| Long-term Storage | -20°C[1] | Recommended for maintaining long-term stability. |

| Shipping | Ambient[1] | Acceptable for short durations. |

| In Solvent | -80°C (6 months); -20°C (1 month)[2] | Sealed storage, away from moisture.[2] |

For the non-deuterated form, Darifenacin extended-release tablets, the recommended storage is at room temperature, between 15°C to 30°C (59°F to 86°F), protected from light.[3][4][5]

Stability Profile

While specific quantitative stability data for Darifenacin-d4 is not extensively available in the public domain, studies on Darifenacin hydrobromide provide significant insights into its stability under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

A key study on a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Darifenacin hydrobromide subjected the bulk drug to forced degradation under several conditions as per International Conference on Harmonisation (ICH) guidelines.[6]

Table 2: Summary of Forced Degradation Studies on Darifenacin Hydrobromide

| Stress Condition | Methodology | Observations |

| Acid Hydrolysis | 0.1 M HCl at 80°C for 24 hours | Significant degradation observed.[6] |

| Base Hydrolysis | 0.1 M NaOH at 80°C for 24 hours | No significant degradation.[6] |

| Neutral Hydrolysis | Water at 80°C for 48 hours | No significant degradation.[6] |

| Oxidative Stress | 3% H₂O₂ at room temperature for 4 hours | Significant degradation observed.[6] |

| Thermal Degradation | 105°C for 48 hours | No significant degradation.[6] |

| Photolytic Degradation | Exposed to UV light (254 nm) for 7 days | No significant degradation.[6] |

These findings indicate that Darifenacin is susceptible to degradation under acidic and oxidative conditions. It is also noted that Darifenacin hydrobromide is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2] Another study confirmed that sample solutions of Darifenacin are stable for up to 48 hours at room temperature.[7]

Experimental Protocols

The following are detailed methodologies for stability-indicating analysis of Darifenacin, which can be adapted for Darifenacin-d4.

Stability-Indicating RP-HPLC Method

This method is designed to separate the active pharmaceutical ingredient from its degradation products.

Table 3: Chromatographic Conditions for Stability-Indicating RP-HPLC Analysis of Darifenacin Hydrobromide

| Parameter | Specification |

| Column | Prodigy C₈ (250 × 4.6 mm, 5 µm)[6] |

| Mobile Phase | 0.05 M ammonium acetate (pH 7.2) and methanol (containing 36% acetonitrile) in a 35:65 v/v ratio[6] |

| Elution Mode | Isocratic[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 25°C[6] |

| Detection | Photo Diode Array (PDA) detector at 215 nm[6] |

| Diluent | Methanol and water (1:1 v/v)[8] |

Forced Degradation Protocol

To perform forced degradation studies, the following conditions can be applied to a solution of Darifenacin-d4:

-

Acid Hydrolysis : Treat the drug solution with 0.1 M HCl and heat at 80°C.

-

Base Hydrolysis : Treat the drug solution with 0.1 M NaOH and heat at 80°C.

-

Oxidative Degradation : Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation : Expose the solid drug to a temperature of 105°C.

-

Photolytic Degradation : Expose the drug solution to UV light.

Samples should be collected at various time points and analyzed by the stability-indicating HPLC method to quantify the extent of degradation.

Signaling Pathway of Darifenacin

Darifenacin functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[9][10][11][12] This receptor is primarily responsible for mediating bladder contractions.[11] By blocking the action of acetylcholine on these receptors, Darifenacin leads to the relaxation of the detrusor muscle in the bladder.[11][12] This increases bladder capacity and reduces the symptoms of overactive bladder.[12]

Caption: Mechanism of action of Darifenacin on the M3 muscarinic receptor.

Conclusion

For maintaining the integrity of Darifenacin-d4, long-term storage at -20°C is recommended. While comprehensive stability data for the deuterated form is limited, studies on Darifenacin hydrobromide indicate a susceptibility to degradation under acidic and oxidative conditions. The provided experimental protocols for stability-indicating analysis can serve as a valuable resource for researchers. A thorough understanding of these stability and storage parameters is essential for the reliable use of Darifenacin-d4 in scientific research and drug development.

References

- 1. sussex-research.com [sussex-research.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs [scirp.org]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. PathWhiz [smpdb.ca]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]

- 12. drugs.com [drugs.com]

An In-depth Technical Guide to the Isotopic Labeling of Darifenacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of darifenacin, a selective M3 muscarinic receptor antagonist. This document is intended for researchers, scientists, and drug development professionals involved in the study of darifenacin's metabolism, pharmacokinetics, and mechanism of action. It covers the rationale for isotopic labeling, potential synthetic strategies, analytical techniques for characterization, and the key signaling pathways associated with darifenacin's therapeutic effects.

Introduction to Darifenacin and the Importance of Isotopic Labeling

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, primarily used for the treatment of overactive bladder.[1][2][3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling, the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the darifenacin molecule, is an invaluable tool in these investigations.

Isotopically labeled darifenacin serves several critical purposes in drug development:

-

Metabolic Studies: Labeled compounds act as tracers to elucidate metabolic pathways, allowing for the identification and quantification of metabolites in complex biological matrices.

-

Pharmacokinetic Analysis: They enable accurate measurement of drug absorption, distribution, and clearance by differentiating the administered drug from endogenous compounds.

-

Internal Standards: Isotopically labeled analogs are the gold standard for internal standards in quantitative bioanalysis using mass spectrometry (MS), correcting for variations in sample preparation and instrument response.

-

Mechanism of Action Studies: Labeled ligands can be used in receptor binding assays to study drug-receptor interactions with high precision.

Synthetic Strategies for Isotopic Labeling of Darifenacin

The synthesis of isotopically labeled darifenacin can be approached by modifying existing synthetic routes for the unlabeled compound. The general synthesis of darifenacin involves the reaction of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivative.[5]

Deuterium Labeling

Deuterium-labeled darifenacin, particularly darifenacin-d4, is commercially available and widely used as an internal standard in bioanalytical methods.[6][7] The deuterium atoms are typically introduced on the ethyl linker connecting the dihydrobenzofuran and pyrrolidine rings.

Proposed Synthetic Approach for Darifenacin-d4:

A plausible synthetic route would involve the use of a deuterated starting material, such as 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d₄] bromide, which can then be reacted with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide to yield the final labeled product. The synthesis of the deuterated bromo-intermediate could be achieved through reduction of a corresponding acetyl derivative with a deuterium source like sodium borodeuteride (NaBD₄) followed by bromination.

Carbon-13 Labeling

Carbon-13 labeling can be strategically employed at various positions within the darifenacin molecule to probe different aspects of its metabolism. For instance, labeling the phenyl rings can help track metabolites formed through aromatic hydroxylation, while labeling the pyrrolidine ring or the ethyl linker can provide insights into N-dealkylation or other modifications at these sites.

Proposed Synthetic Approach for ¹³C-Labeled Darifenacin:

The synthesis would require the use of ¹³C-labeled building blocks. For example, to label one of the phenyl rings, one could start with ¹³C₆-labeled benzene and synthesize the diphenylacetamide moiety through established organic chemistry reactions. Alternatively, labeling the ethyl linker could be achieved by using ¹³C₂-labeled ethylene oxide or a similar precursor to construct the 2-(2,3-dihydrobenzofuran-5-yl)ethyl side chain.

Nitrogen-15 Labeling

Nitrogen-15 labeling of the pyrrolidine ring or the amide group can be useful for studying metabolic pathways involving these nitrogen atoms.

Proposed Synthetic Approach for ¹⁵N-Labeled Darifenacin:

The synthesis would involve the use of ¹⁵N-labeled precursors. For instance, ¹⁵N-labeled pyrrolidine could be used as a starting material to synthesize the (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide intermediate.

Note: Detailed experimental protocols with specific reaction conditions, yields, and isotopic enrichment for the synthesis of various isotopically labeled darifenacin analogs are not extensively available in the public domain. The proposed strategies are based on general principles of isotopic labeling and known synthetic routes for darifenacin.[8][9]

Analytical Characterization of Isotopically Labeled Darifenacin

The successful synthesis of isotopically labeled darifenacin must be confirmed by rigorous analytical characterization to determine the position and extent of labeling, as well as the chemical purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of stable isotopes. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled molecule, confirming the number of incorporated isotopes. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm the location of the label by analyzing the mass shift of specific fragment ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the exact position of isotopic labels.

-

¹H NMR: In deuterium labeling, the disappearance or reduction in the intensity of specific proton signals confirms the location of deuterium incorporation.

-

¹³C NMR: For carbon-13 labeled compounds, the spectrum will show enhanced signals for the enriched carbon atoms, confirming their position.

-

¹⁵N NMR: Similarly, ¹⁵N NMR can be used to confirm the position of nitrogen-15 labels.

Quantitative Data Summary

The following tables summarize key quantitative data related to darifenacin and its isotopically labeled analogs. Please note that specific experimental data for the synthesis of many labeled darifenacin variants is not publicly available, and therefore, some fields are presented as "Not Available (N/A)".

Table 1: Physicochemical Properties of Darifenacin and Labeled Analogs

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity |

| Darifenacin | C₂₈H₃₀N₂O₂ | 426.55 | N/A |

| Darifenacin-d4 | C₂₈H₂₆D₄N₂O₂ | 430.58 | ≥99% deuterated forms (d₁-d₄)[6] |

| ¹³C₆-Darifenacin (phenyl ring labeled) | C₂₂¹³C₆H₃₀N₂O₂ | 432.55 | N/A |

Table 2: Mass Spectrometric Data for Darifenacin and Darifenacin-d4

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Analytical Method |

| Darifenacin | 427.3 | 147.1 | LC-MS/MS |

| Darifenacin-d4 | 431.4 | 151.1 | LC-MS/MS |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of isotopically labeled darifenacin are not readily found in peer-reviewed literature. However, a general procedure for the synthesis of unlabeled darifenacin can be adapted.

General Experimental Protocol for Darifenacin Synthesis (Adaptable for Isotopic Labeling):

This protocol is based on the known synthesis of darifenacin and would require modification with isotopically labeled starting materials.

-

Synthesis of the Pyrrolidine Intermediate: Synthesize (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. For ¹⁵N-labeling, ¹⁵N-pyrrolidine would be used as a starting material.

-

Synthesis of the Dihydrobenzofuran Intermediate: Synthesize 5-(2-bromoethyl)-2,3-dihydrobenzofuran. For deuterium labeling on the ethyl chain (to produce darifenacin-d4), a deuterated precursor would be used. For ¹³C labeling, ¹³C-labeled precursors would be incorporated in this synthesis.

-

Coupling Reaction: React the pyrrolidine intermediate with the dihydrobenzofuran intermediate in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) under reflux.[5]

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure isotopically labeled darifenacin.

-

Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity, purity, and the extent and position of isotopic labeling.

Signaling Pathways and Experimental Workflows

Darifenacin exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins.[10][11]

Darifenacin's Mechanism of Action: M3 Receptor Signaling Pathway

Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. Darifenacin blocks this pathway.

Experimental Workflow for Synthesis and Analysis of Labeled Darifenacin

The following diagram illustrates a typical workflow for the synthesis and subsequent use of isotopically labeled darifenacin in a pharmacokinetic study.

Conclusion

Isotopic labeling is a fundamental technique in the research and development of pharmaceuticals like darifenacin. While detailed public-domain information on the synthesis of various isotopically labeled darifenacin analogs is limited, this guide provides a foundational understanding of the principles, potential synthetic routes, and analytical methods involved. The use of deuterated, carbon-13, and nitrogen-15 labeled darifenacin will continue to be instrumental in advancing our knowledge of its pharmacology and in the development of new and improved therapeutic strategies.

References

- 1. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openaccessjournals.com [openaccessjournals.com]

A Technical Guide to the Application of rac Darifenacin-d4 in In Vitro M3 Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of racemic deuterated Darifenacin (rac Darifenacin-d4) for in vitro binding assays targeting the M3 muscarinic acetylcholine receptor. Darifenacin is a potent and selective M3 receptor antagonist, making it a critical tool for research into overactive bladder (OAB) and other conditions involving cholinergic signaling.[1][2][3][4] This document details the underlying M3 receptor signaling pathway, presents key binding affinity data, and offers a detailed protocol for conducting competitive binding assays.

The M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G-proteins.[5] Upon activation by its endogenous ligand, acetylcholine (ACh), the receptor initiates a signaling cascade that leads to the contraction of smooth muscles, such as those in the urinary bladder.[2][6]

The signaling process begins with ACh binding, which induces a conformational change in the M3 receptor. This activates the associated Gq/11 protein, causing the exchange of GDP for GTP on its α-subunit. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including the phosphorylation of downstream effectors like p38, ERK1/2, and Akt, and smooth muscle contraction.[2][7]

This compound: A Tool for M3 Receptor Interrogation

Darifenacin is a competitive antagonist at the M3 receptor, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking its function.[6][8] Its high selectivity for the M3 subtype over other muscarinic subtypes (M1, M2, M4, M5) makes it an invaluable research tool and an effective therapeutic agent.[3][4][9]

The "rac" designation indicates a racemic mixture, containing both (S) and (R) enantiomers. The (S)-enantiomer is the more potent form. The "-d4" signifies that the molecule has been deuterated, with four hydrogen atoms replaced by deuterium. While this isotopic labeling is primarily for applications like mass spectrometry-based pharmacokinetic studies, its binding affinity in a radioligand assay is expected to be identical to the non-deuterated compound.

The binding affinity of Darifenacin has been characterized in competition binding assays using cell lines stably expressing human recombinant muscarinic receptors. The data below summarizes its affinity (pKi) and selectivity ratios. A higher pKi value indicates stronger binding affinity.

| Receptor Subtype | pKi (Mean ± SEM)[9] | Selectivity Ratio vs. M3[2] |

| M3 | 9.1 ± 0.1 | - |

| M1 | 8.2 ± 0.04 | 9x |

| M5 | 8.0 ± 0.1 | 12x |

| M2 | 7.4 ± 0.1 | 59x |

| M4 | 7.3 ± 0.1 | 60x |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Selectivity ratio is the ratio of Ki values (Ki for subtype / Ki for M3).

Experimental Protocol: In Vitro Competition Binding Assay

This section details a standard protocol for a radioligand competition binding assay to determine the affinity of this compound for the M3 receptor. The procedure involves measuring the displacement of a known radiolabeled M3 antagonist by increasing concentrations of unlabeled Darifenacin-d4.

-

Membrane Source : Cell membranes from a stable cell line expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).[9]

-

Radioligand : [³H]N-methylscopolamine ([³H]NMS) or a similar muscarinic radiolabeled antagonist.[5][9]

-

Competitor : this compound, prepared in a dilution series.

-

Assay Buffer : e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer : Ice-cold assay buffer.

-

Equipment : 96-well plates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a liquid scintillation counter.[11]

-

Culture cells expressing the M3 receptor to a high density.

-

Harvest the cells and pellet them by centrifugation.

-

Homogenize the cell pellet in ice-cold buffer using a glass pestle or Polytron homogenizer.[10]

-

Centrifuge the homogenate at high speed (e.g., 17,000 rpm) to pellet the cell membranes.[10]

-

Resuspend the membrane pellet in a storage buffer, determine the protein concentration using a BCA or Bradford assay, and store at -80°C until use.[10][11]

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer to a working concentration (e.g., 50-120 µg protein per well).[11]

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

Add the following to each well:

-

Total Binding : 150 µL membranes + 50 µL buffer + 50 µL radioligand.

-

Non-specific Binding (NSB) : 150 µL membranes + 50 µL atropine (1 µM final) + 50 µL radioligand.

-

Competition : 150 µL membranes + 50 µL of this compound dilution + 50 µL radioligand.[11]

-

-

Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[11][12]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[11]

-

Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.[12]

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

For the competition wells, calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding versus the log concentration of this compound.

-

Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of Darifenacin-d4 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[9][12]

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the M3 receptor.

-

References

- 1. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darifenacin | C28H30N2O2 | CID 444031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. ics.org [ics.org]

- 10. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Assay in Summary_ki [bindingdb.org]

Methodological & Application

Application Note: Quantification of Darifenacin in Human Plasma by LC-MS/MS using Darifenacin-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3][4] Accurate and reliable quantification of darifenacin in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of darifenacin in human plasma, utilizing its deuterated analog, Darifenacin-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor, which is primarily responsible for mediating bladder muscle contractions.[2][3] By blocking the action of acetylcholine on the detrusor muscle, darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the symptoms of overactive bladder.[2][3]

Experimental Protocol

This protocol provides a detailed procedure for the extraction and quantification of darifenacin from human plasma samples.

1. Materials and Reagents

-

Darifenacin Hydrobromide (Reference Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (AR Grade)

-

Diethylether (AR Grade)

-

Dichloromethane (AR Grade)

-

Milli-Q Water or HPLC Grade Water

-

Control Human Plasma (K2EDTA)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of Darifenacin HBr and Darifenacin-d4 HBr in methanol to prepare individual stock solutions of 1 mg/mL.[6]

-

Working Standard Solutions: Prepare serial dilutions of the darifenacin stock solution using a 50:50 (v/v) mixture of methanol and Milli-Q water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.[6]

-

Internal Standard Spiking Solution (2.5 µg/mL): Dilute the Darifenacin-d4 stock solution with the diluent solution (methanol:water, 50:50, v/v) to achieve a final concentration of 2500 ng/mL.[6]

3. Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure:

References

Application Notes and Protocols: rac Darifenacin-d4 for Therapeutic Drug Monitoring and Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder, characterized by symptoms of urge urinary incontinence, urgency, and frequency.[1] Therapeutic drug monitoring (TDM) of darifenacin, while not a routine clinical practice, can be a valuable tool in specific clinical scenarios. These may include managing patients with potential drug-drug interactions, assessing adherence, or investigating therapeutic failure or adverse effects. The stable isotope-labeled compound, racemic (rac) Darifenacin-d4, serves as an ideal internal standard for the accurate quantification of darifenacin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of rac Darifenacin-d4 in the bioanalysis of darifenacin.

Rationale for Therapeutic Drug Monitoring

While darifenacin is typically administered at standard doses of 7.5 mg or 15 mg once daily, its metabolism is primarily mediated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] This can lead to significant inter-individual variability in plasma concentrations. Patients who are poor metabolizers via CYP2D6 may have higher exposure to darifenacin, potentially increasing the risk of anticholinergic side effects.[3] Conversely, co-administration with potent CYP3A4 inducers could decrease darifenacin levels and compromise efficacy. TDM can help personalize therapy in such cases, ensuring optimal drug exposure.

Bioanalytical Method Using this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of darifenacin in complex biological matrices such as plasma. Darifenacin-d4 has nearly identical physicochemical properties to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.[4]

Experimental Protocol: Quantification of Darifenacin in Human Plasma by LC-MS/MS

This protocol is a composite based on validated methods described in the scientific literature.[4][5][6][7]

1. Materials and Reagents

-

Darifenacin reference standard

-

This compound (internal standard, IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Diethyl ether (analytical grade)

-

Dichloromethane (analytical grade)

-

Milli-Q water or equivalent

2. Preparation of Stock and Working Solutions

-

Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve darifenacin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the darifenacin stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.025 to 10.384 ng/mL.[5][7]

-

Internal Standard Working Solution (e.g., 2500 ng/mL): Dilute the this compound stock solution in the appropriate solvent.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Allow plasma samples to thaw at room temperature.

-

To a 400 µL aliquot of plasma in a polypropylene tube, add 50 µL of the this compound working solution and vortex briefly.[5]

-

Add the extraction solvent (e.g., 3 mL of a diethyl ether:dichloromethane mixture, 80:20, v/v).[5][7]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 300 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| HPLC System | Shimadzu or equivalent |

| Column | NUCLEOSIL 100-5 NH2 (150 x 4.6 mm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[5][6] |

| Mobile Phase | Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v)[5][7] |

| Flow Rate | 1.0 - 1.2 mL/min[5][6] |

| Column Temperature | 35 - 40°C[5][6] |

| Autosampler Temp. | 5°C[5] |

| Injection Volume | 10 - 20 µL |

| Mass Spectrometer | API 3000 or equivalent triple quadrupole[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI)[5][6] |

| MRM Transitions | Darifenacin: m/z 427.3 → 147.1/147.3; this compound: m/z 431.4 → 151.1/151.2[5][6] |

| Ion Spray Voltage | ~2500 V[5] |

| Temperature | ~450°C[5] |

5. Method Validation Parameters

The following tables summarize typical validation data for a bioanalytical method for darifenacin using this compound.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value | Reference |

| Calibration Curve Range | 0.025 - 10.384 ng/mL | [5][7] |

| Correlation Coefficient (r²) | > 0.99 | [6] |

| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL | [5][7] |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| Low | 0.84 - 2.69 | 2.01 - 7.47 | 94.79 - 108.00 | 94.63 - 102.61 | [7] |

| Medium | 0.84 - 2.69 | 2.01 - 7.47 | 94.79 - 108.00 | 94.63 - 102.61 | [7] |

| High | 0.84 - 2.69 | 2.01 - 7.47 | 94.79 - 108.00 | 94.63 - 102.61 | [7] |

Table 3: Recovery

| Analyte | Mean Recovery (%) | Reference |

| Darifenacin | 90.94 - 109.89 | [7] |

| This compound | Similar to Darifenacin | [4] |

Visualizations

Darifenacin Metabolic Pathway

Caption: Simplified metabolic pathway of Darifenacin.

Experimental Workflow for Darifenacin Bioanalysis

Caption: Workflow for the bioanalysis of Darifenacin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of darifenacin in biological samples. While routine therapeutic drug monitoring of darifenacin is not standard practice, the availability of such a validated bioanalytical method is essential for pharmacokinetic studies, bioequivalence trials, and for potential application in personalized medicine to optimize treatment outcomes for patients with overactive bladder.

References

Application Notes and Protocols for Darifenacin Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The accurate quantification of darifenacin in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for three common sample preparation techniques for the analysis of darifenacin in a urine matrix: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methods are designed to be compatible with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of a sample preparation technique often involves a trade-off between recovery, cleanliness of the extract, throughput, and cost. The following table summarizes typical quantitative data for the described methods for darifenacin analysis. It is important to note that while LLE data is available for darifenacin in plasma and can be extrapolated to urine, specific quantitative data for SPE and PPT of darifenacin in urine is less readily available in the literature. The presented values for SPE are based on a high-throughput plasma assay, and PPT data is estimated based on general protein precipitation performance.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Recovery | ~98%[1] | ~50%[2] | 80-95% (estimated) |

| Matrix Effect | Low to moderate | Low | Moderate to high |

| Limit of Quantification (LOQ) | 0.025 ng/mL (in plasma)[1] | 25 pg/mL (in plasma)[2] | Analyte dependent, generally higher than LLE/SPE |

| Throughput | Moderate | High (amenable to automation) | High |

| Cost per Sample | Low | High | Low |

| Selectivity | Good | High | Low |

Experimental Protocols & Workflows

Liquid-Liquid Extraction (LLE)